![molecular formula C11H13Cl2N3 B13520043 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride, methylhydrazine, and suitable solvents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The key steps include the formation of the pyrazole ring through cyclization, followed by the introduction of the 3-chlorophenyl group via nucleophilic substitution. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product
Analyse Des Réactions Chimiques
1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). .
Applications De Recherche Scientifique
1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action .
Comparaison Avec Des Composés Similaires
1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine hydrochloride: Both compounds contain a 3-chlorophenyl group, but differ in their core structures (pyrazole vs. piperazine).
3-Chloromethcathinone: This compound also contains a 3-chlorophenyl group, but belongs to the cathinone class of compounds.
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological activities
Propriétés
Formule moléculaire |
C11H13Cl2N3 |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9;/h2-5,7H,6,13H2,1H3;1H |
Clé InChI |
OFVLQFQEYLFQFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1N)CC2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
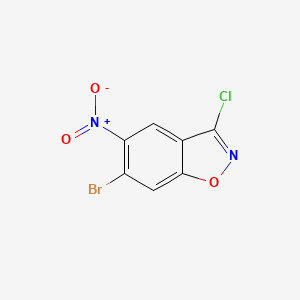
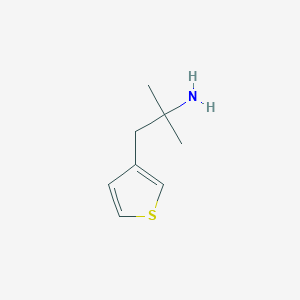

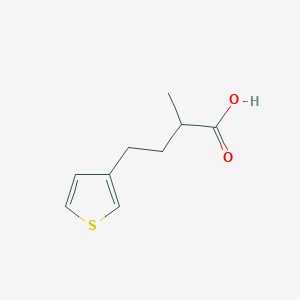
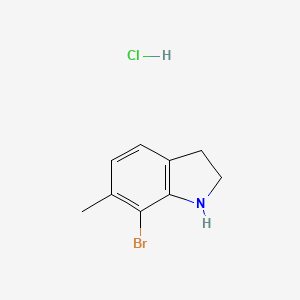
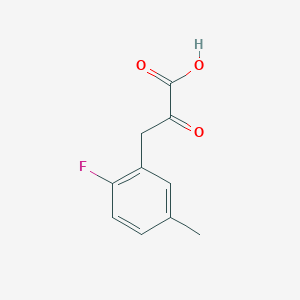
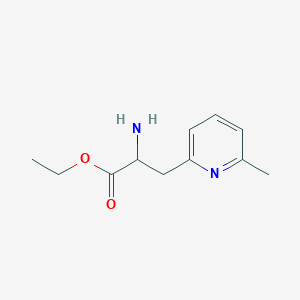
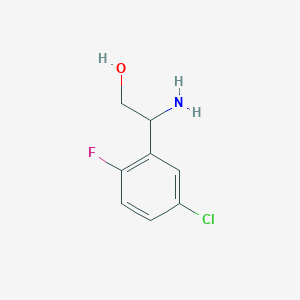
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)

amino}acetic acid hydrochloride](/img/structure/B13520029.png)
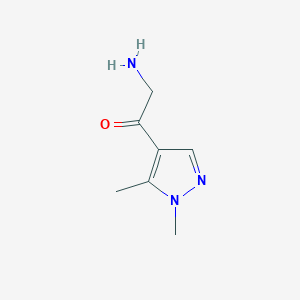
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)
